molecular formula C27H34N2O6 B12748124 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate CAS No. 113682-11-4

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate

Cat. No.: B12748124
CAS No.: 113682-11-4
M. Wt: 482.6 g/mol
InChI Key: QPWWZCMEBZSOAS-WLHGVMLRSA-N
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Description

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate is a complex organic compound that features a piperazine ring substituted with cyclopentylphenyl and dihydroxyphenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the cyclopentylphenyl and dihydroxyphenylethyl groups through substitution reactions. The final step involves the formation of the maleate salt.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible applications in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclopentylphenyl)piperazine: Lacks the dihydroxyphenylethyl group.

    4-(2-(3,4-Dihydroxyphenyl)ethyl)piperazine: Lacks the cyclopentylphenyl group.

    1-(4-Phenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine: Similar structure but with a phenyl group instead of a cyclopentylphenyl group.

Uniqueness

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dihydroxyphenyl)ethyl)piperazine maleate is unique due to the presence of both cyclopentylphenyl and dihydroxyphenylethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

113682-11-4

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-[4-(4-cyclopentylphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol

InChI

InChI=1S/C23H30N2O2.C4H4O4/c26-22-10-5-18(17-23(22)27)11-12-24-13-15-25(16-14-24)21-8-6-20(7-9-21)19-3-1-2-4-19;5-3(6)1-2-4(7)8/h5-10,17,19,26-27H,1-4,11-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QPWWZCMEBZSOAS-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CCC4=CC(=C(C=C4)O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CCC4=CC(=C(C=C4)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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